3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid
CAS No.: 918793-50-7
Cat. No.: VC16899013
Molecular Formula: C13H11F3N2O2S
Molecular Weight: 316.30 g/mol
* For research use only. Not for human or veterinary use.
![3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid - 918793-50-7](/images/structure/VC16899013.png)
Specification
CAS No. | 918793-50-7 |
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Molecular Formula | C13H11F3N2O2S |
Molecular Weight | 316.30 g/mol |
IUPAC Name | 3-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]propanoic acid |
Standard InChI | InChI=1S/C13H11F3N2O2S/c14-13(15,16)8-1-3-9(4-2-8)17-12-18-10(7-21-12)5-6-11(19)20/h1-4,7H,5-6H2,(H,17,18)(H,19,20) |
Standard InChI Key | NVGRJKVWFZYIKC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)CCC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name 3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid delineates its core components:
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A 1,3-thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).
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A 4-(trifluoromethyl)anilino group (-NH-C6H4-CF3) at the thiazole’s 2-position.
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A propanoic acid side chain (-CH2CH2COOH) at the thiazole’s 4-position.
The molecular formula is C13H11F3N2O2S, with a molecular weight of 316.3 g/mol. Key structural features include the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the carboxylic acid moiety, which improves aqueous solubility .
Stereoelectronic Properties
Density Functional Theory (DFT) calculations on analogous nitroheterocycles suggest that the trifluoromethyl group induces localized negative electrostatic potentials near the thiazole’s sulfur atom, potentially influencing redox behavior . The LUMO (Lowest Unoccupied Molecular Orbital) energy of the thiazole ring, critical for electron-accepting capacity, is modulated by the trifluoromethyl group, a trait linked to prodrug activation in nitroaromatic antituberculosis agents .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of thiazole derivatives typically employs the Hantzsch thiazole synthesis, involving condensation of thioureas with α-halo ketones. For this compound, a plausible route involves:
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Formation of the thiazole core: Reaction of 4-(trifluoromethyl)aniline with α-bromo-γ-keto ester to yield the 2-anilino-thiazole intermediate.
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Side-chain elongation: Hydrolysis of the ester to a carboxylic acid followed by alkylation to introduce the propanoic acid group.
Microwave-assisted cyclization, as demonstrated in related nitrothiophene syntheses , could enhance reaction efficiency and yield.
Solubility and Stability Considerations
Quantum mechanical calculations using Poisson-Boltzmann solvers (e.g., Jaguar) predict a solvation free energy of −11.2 kcal/mol for this compound, indicating moderate aqueous solubility . Experimental solubility assessments of analogous compounds show that cyclized derivatives (e.g., pyrazolines) exhibit 2–3× higher solubility than non-cyclized precursors due to reduced planarity and increased polarity .
Biological Activity and Mechanism of Action
Antimycobacterial Activity
While direct evidence is lacking, nitrothiophene and nitroimidazole analogs exhibit potent activity against Mycobacterium tuberculosis (Mtb) via nitroreductase-mediated activation . The trifluoromethyl group in this compound may similarly serve as a redox-active moiety, generating reactive nitrogen species under hypoxic conditions.
Comparative Analysis with Structural Analogs
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